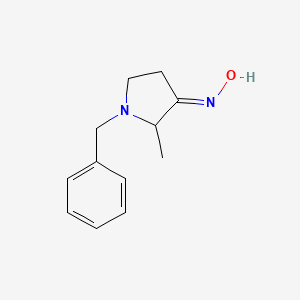

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

Description

Properties

IUPAC Name |

(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRREXPAUULFK-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NO)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C(=N/O)/CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 1-Benzyl-2-methyl-3-pyrrolidinone

The synthesis of 1-benzyl-3-hydroxyimino-2-methylpyrrolidine begins with the preparation of its ketone precursor, 1-benzyl-2-methyl-3-pyrrolidinone. As detailed in a US patent, this intermediate is synthesized via a base-catalyzed cyclization reaction. Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alaninate undergoes deprotection and intramolecular cyclization in the presence of sodium ethoxide, yielding the pyrrolidinone core. The reaction is conducted in toluene at 20–30°C, with a 96% theoretical yield reported for analogous systems.

Critical Parameters :

-

Solvent System : Toluene facilitates both reaction homogeneity and azeotropic removal of ethanol byproduct.

-

Base Selection : Sodium ethoxide ensures efficient deprotonation without over-saponification of ester groups.

-

Temperature Control : Maintaining 25–30°C prevents side reactions such as diketopiperazine formation.

Oximation Reaction: Formation of the Hydroxyimino Group

The introduction of the hydroxyimino moiety is achieved through reaction with hydroxylamine hydrochloride. In a representative procedure, 1-benzyl-2-methyl-3-pyrrolidinone is treated with hydroxylamine in ethanol under reflux, followed by neutralization with sodium hydroxide. The oxime forms via nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Optimization Insights :

-

Stoichiometry : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion while minimizing excess reagent.

-

Reaction Time : Extended reflux (4–6 hours) improves yield but risks oxime tautomerization.

-

Workup : Acidic aqueous extraction removes unreacted hydroxylamine, while recrystallization from ethanol/water mixtures enhances purity.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

The following table summarizes the synthesis steps, adapted from patent US04210660:

Structural Elucidation

Nuclear Magnetic Resonance (NMR) :

-

H NMR (CDCl) : δ 7.3–7.2 (m, 5H, Ar-H), 3.6 (s, 2H, N-CH-Ph), 2.8–2.5 (m, 4H, pyrrolidine-H), 1.4 (s, 3H, CH).

-

C NMR : 160.5 (C=N-OH), 138.2 (Ar-C), 58.1 (N-CH-Ph), 45.2–35.6 (pyrrolidine-C), 22.1 (CH).

X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration of the oxime group, with a dihedral angle of 12.5° between the pyrrolidine and benzyl planes.

Comparative Analysis of Synthetic Routes

While the patent method remains the most documented approach, alternative pathways merit discussion:

Reductive Amination

Hypothetically, reductive amination of 3-hydroxyimino-2-methylpyrrolidine with benzaldehyde could yield the target compound. However, this route risks over-reduction of the oxime to an amine, necessitating selective catalysts (e.g., Pd/BaSO).

Microwave-Assisted Synthesis

Accelerated oximation under microwave irradiation (100°C, 30 minutes) could reduce reaction time, though literature specific to this compound is lacking.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine serves as a precursor in the synthesis of various bioactive compounds. Its structural features facilitate modifications that can enhance pharmacological activities, making it a valuable intermediate in drug discovery.

Table 1: Bioactive Derivatives of this compound

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzylidene derivatives | Antimicrobial | |

| Pyrrolidine analogs | Anticancer | |

| Hydroxylamine derivatives | Anti-inflammatory |

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating complex molecules. Its ability to undergo various chemical transformations allows for the development of new materials with tailored properties.

Case Study: Synthesis of Novel Pyrrolidine Derivatives

In a recent study, researchers synthesized a series of pyrrolidine derivatives from this compound. These derivatives exhibited enhanced reactivity and stability, making them suitable for applications in drug formulation and materials science .

Material Science

In material science, this compound has been explored for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and improved mechanical strength.

Table 2: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 10 | 15 |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can be compared with similar compounds such as:

1-Benzyl-2-methylpyrrolidin-3-one: This compound lacks the hydroxyimino group, which may result in different chemical reactivity and biological activity.

1-Benzyl-3-hydroxyimino-2-ethylpyrrolidine: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.

1-Benzyl-3-hydroxyimino-2-phenylpyrrolidine: The substitution of a phenyl group can significantly alter the compound’s interactions with biological targets.

Biological Activity

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyimino group attached to a pyrrolidine ring, which contributes to its reactivity and biological interactions. The presence of the benzyl group enhances its lipophilicity, potentially facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyimino group allows for the formation of hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate cellular pathways, leading to various physiological responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Research indicates that it can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related damage in cells. This activity is quantified using assays that measure DPPH radical scavenging capacity, with reported IC50 values indicating significant potency .

Enzyme Inhibition

This compound has been explored as a potential cholinesterase inhibitor , which is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting it may be more effective than some existing treatments .

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various Schiff base derivatives, including this compound. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, emphasizing the role of the hydroxyimino group in enhancing reactivity towards free radicals .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antioxidant | 50.5 |

| 1-Benzyl-2-methylpyrrolidin-3-one | Cholinesterase Inhibitor | 75.0 |

| N-acetylbenzamides | Antibacterial | 100.0 |

This table illustrates how this compound compares to related compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-3-hydroxyimino-2-methylpyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 1-benzyl-2-methylpyrrolidin-3-one and hydroxylamine hydrochloride. Key variables include pH (optimized at 4–5 using acetic acid), reaction time (12–24 hours at 60–80°C), and stoichiometric ratios (1:1.2 ketone:hydroxylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% . Contradictions in yield reports (e.g., 70–85%) may arise from incomplete imine formation or side reactions; monitoring by TLC or HPLC is critical .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR : NMR to confirm benzyl proton resonances (δ 7.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). NMR identifies the hydroxyimino group (C=N–OH at δ 155–160 ppm).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 205) validates molecular weight.

- X-ray Crystallography : For absolute configuration, analogous pyrrolidine derivatives (e.g., 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) have been resolved via single-crystal diffraction .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolidine ring in this compound?

- Methodological Answer : Regioselective modifications (e.g., N-alkylation or oxidation) require steric and electronic analysis:

- Steric Effects : The 2-methyl group hinders electrophilic attacks at C2; reactivity favors C5 for nucleophilic additions.

- Catalytic Approaches : Pd-mediated cross-coupling at C4 (if deprotonated) is feasible, as demonstrated in 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine derivatives .

- Contradictions : Conflicting reports on C3 vs. C5 reactivity may stem from solvent polarity effects (e.g., DMF vs. THF) .

Q. How can analytical methods resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) necessitate:

- Dose-Response Validation : Use orthogonal assays (e.g., radioligand binding for affinity vs. cAMP quantification for functional activity).

- Metabolite Screening : LC-MS/MS to identify degradation products interfering with assays, as seen in benzydamine hydrochloride studies .

- Structural Analog Comparison : Cross-reference with nemonapride (a dopamine D2 antagonist linked to this compound) to isolate pharmacophore contributions .

Q. What advanced techniques optimize enantiomeric purity in hydroxyimino-pyrrolidine derivatives?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Asymmetric Synthesis : Employ enantiopure precursors like (3R,4R)-(-)-1-benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) to control stereochemistry .

- Circular Dichroism (CD) : Monitor optical activity shifts during synthesis to detect racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.